molecular formula C20H22N6O3 B2910890 N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methylbenzyl)oxalamide CAS No. 1014005-25-4

N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2910890
CAS No.: 1014005-25-4
M. Wt: 394.435
InChI Key: JQVHKPOVHDWGHH-UHFFFAOYSA-N
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Description

N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinone core One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidinone ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would be optimized for efficiency, yield, and purity, often involving continuous flow chemistry to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzyl group can be oxidized to form benzoic acid derivatives.

  • Reduction: The oxalamide moiety can be reduced to form amides or amines.

  • Substitution: The pyrimidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Amides or amines.

  • Substitution: Substituted pyrimidinones.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

  • Industry: Its unique properties make it suitable for use in material science and as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects in biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-isopentyloxalamide

  • N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-phenyloxalamide

Uniqueness: This compound is unique due to its specific combination of functional groups and molecular structure, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N'-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-11-5-7-15(8-6-11)10-21-18(28)19(29)23-16-9-12(2)25-26(16)20-22-14(4)13(3)17(27)24-20/h5-9H,10H2,1-4H3,(H,21,28)(H,23,29)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVHKPOVHDWGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=NN2C3=NC(=C(C(=O)N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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